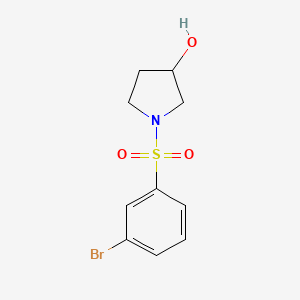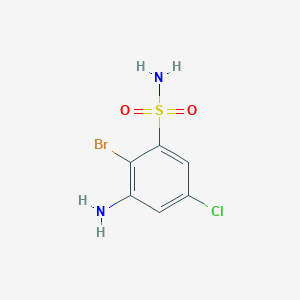
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Vue d'ensemble
Description
“3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide” is a sulfonamide compound with the molecular formula C6H6BrClN2O2S and a molecular weight of 285.55 g/mol . It is also known as ABCS. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide” is 1S/C6H6BrClN2O2S/c7-6-4 (9)1-3 (8)2-5 (6)13 (10,11)12/h1-2H,9H2, (H2,10,11,12) .Physical And Chemical Properties Analysis
“3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide” is a powder at room temperature .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide derivatives have been explored for their potential in inhibiting carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. Halogenated sulfonamides, including those derived from similar structures, show distinct inhibition profiles against different CA isozymes, suggesting their potential application as antitumor agents. The detailed study on CA IX inhibition revealed several leads, indicating the possibility to design more potent and selective inhibitors for therapeutic uses (Ilies et al., 2003).
Catalyst in Organic Synthesis
Compounds similar to 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide have been utilized as catalysts in organic synthesis. For instance, N-bromo sulfonamide reagents have been employed to catalyze the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component reaction. This methodology offers several advantages such as high yields, short reaction times, and use of non-toxic materials, highlighting the utility of sulfonamide-based compounds in facilitating organic reactions (Khazaei et al., 2014).
Enantioselective Bromoaminocyclization
Enantioselective bromoaminocyclization of unsaturated sulfonamides using amino-thiocarbamate catalysts has been developed, leading to the formation of enantioenriched pyrrolidines. This process demonstrates the potential of sulfonamide derivatives in the synthesis of complex organic molecules with high enantioselectivity, offering a pathway to various applications in medicinal chemistry and drug development (Zhou et al., 2011).
Scientific Research Applications of 3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide
Carbonic Anhydrase Inhibition for Antitumor Applications
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide derivatives, including halogenated sulfonamides and aminobenzolamides, have been explored for their inhibitory effects on carbonic anhydrase (CA) IX, a tumor-associated isozyme. These compounds, synthesized through various halogenation and sulfonamidation processes, show significant inhibition constants (K_i) in the range of 12-40 nM against CA IX, differing markedly from their activity against other CA isozymes like I, II, and IV. This distinct inhibition profile suggests their potential as targeted antitumor agents, with possibilities for the development of more potent and selective CA IX inhibitors (Ilies et al., 2003).
Novel Catalytic Applications in Organic Synthesis
A novel N-bromo sulfonamide reagent, characterized by various spectroscopic methods, has been introduced as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction. This method highlights the utility of bromo sulfonamide derivatives in catalyzing reactions under neutral conditions, offering advantages such as non-toxicity, cost-effectiveness, high yields, and straightforward purification processes (Khazaei et al., 2014).
Dye Intermediate Industry Improvements
Research has focused on improving the synthesis processes for important dye intermediates using chlorosulfonic acid and organic low-temperature weakly acidic aqueous bromide processes. These improvements aim at enhancing product yield and bromine utilization, reducing wastewater production, and ultimately lowering production costs. Such advancements are crucial for the economic efficiency of enterprises involved in the dye intermediate industry (Yingtang, 2010).
Enantioselective Bromoaminocyclization
The compound has also been employed in the development of an enantioselective bromoaminocyclization process using amino-thiocarbamate catalysts. This process enables the preparation of enantioenriched pyrrolidines with high yields and enantiomeric excesses, demonstrating the compound's potential in asymmetric synthesis and the generation of valuable lactams through subsequent oxidation steps (Zhou et al., 2011).
Propriétés
IUPAC Name |
3-amino-2-bromo-5-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2S/c7-6-4(9)1-3(8)2-5(6)13(10,11)12/h1-2H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZGJJSOSFBJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



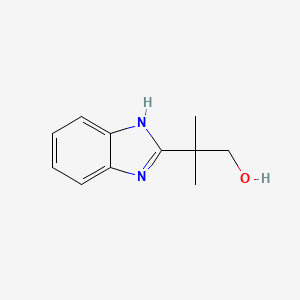
![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)
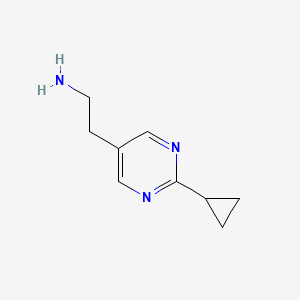
![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)
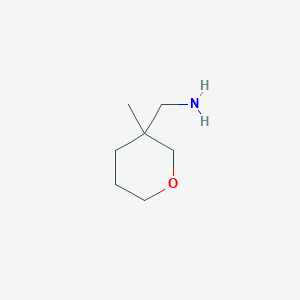
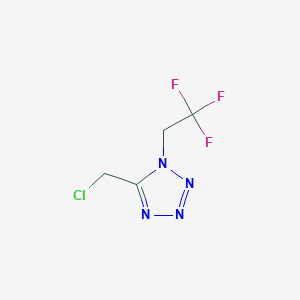
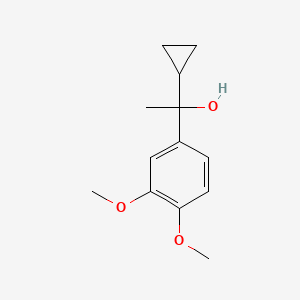
![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)


